molecular formula C15H14ClN3O4S2 B2543986 Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate CAS No. 879944-31-7

Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B2543986
CAS No.: 879944-31-7
M. Wt: 399.86
InChI Key: SHEZHVZTHREXHH-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a thiophene core substituted with acetyl, methyl, and pyrimidine-based moieties. The thiophene ring is functionalized at the 2-position with a urea linkage to a 5-chloro-2-(methylsulfanyl)pyrimidin-4-yl carbonyl group, while the 3-position contains a methyl ester.

Synthetically, analogous compounds are prepared via Gewald reactions for thiophene formation, followed by coupling with pyrimidine carbonyl chlorides . While direct synthesis data for this compound are absent in the provided evidence, its structural framework aligns with methodologies described for ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate derivatives and Mannich base thieno-pyrimidines .

Properties

IUPAC Name

methyl 5-acetyl-2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S2/c1-6-9(14(22)23-3)13(25-11(6)7(2)20)19-12(21)10-8(16)5-17-15(18-10)24-4/h5H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEZHVZTHREXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thiophene core, a pyrimidine moiety, and various functional groups that contribute to its biological activity. The presence of a methylsulfanyl group and a chloro substituent on the pyrimidine ring enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Inhibition of Pathogenic Bacteria : A study evaluated various thiazolopyridine derivatives, revealing potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives .
  • Fungal Activity : The same study reported antifungal activity against Candida species and other fungi, suggesting that the compound may possess broad-spectrum antimicrobial capabilities .

Cytotoxic Effects

The cytotoxicity of related compounds has been assessed using the MTT assay on various cell lines. Notably:

  • Cell Line Studies : Compounds derived from similar structures demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential applications in cancer therapy .

The proposed mechanisms through which these compounds exert their biological effects include:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that the active compounds bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction involves multiple hydrogen bonds and stabilizing interactions with key amino acids in the enzyme's active site .
  • Interaction with Cellular Targets : The presence of various functional groups allows for diverse interactions with cellular components, potentially disrupting normal cellular processes in pathogens.

Study 1: Antimicrobial Screening

In a comprehensive screening of novel thiazolopyridine derivatives, several compounds were tested against clinical strains of bacteria and fungi. Key findings included:

CompoundMIC (μM)Target Organism
3g0.21Pseudomonas aeruginosa
3f0.35Escherichia coli
3a0.50Candida albicans

These results underscore the potential of these derivatives as new antimicrobial agents capable of overcoming resistant strains .

Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of similar compounds on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines:

CompoundCell LineIC50 (μM)
3gHaCat25
3fBalb/c 3T330

The findings suggest that while these compounds exhibit cytotoxicity, they may be selectively toxic to cancerous cells over non-cancerous cells, indicating a favorable therapeutic index .

Comparison with Similar Compounds

Ethyl 2-({[5-chloro-2-(isopropylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate ()

  • Structural Differences :
    • Ester group: Ethyl () vs. methyl (target).
    • Pyrimidine substituent: Isopropylsulfanyl () vs. methylsulfanyl (target).
    • Thiophene substituent: 4-(4-methylphenyl) () vs. 4-methyl (target).
  • Isopropylsulfanyl groups introduce steric bulk, which may hinder target binding compared to the smaller methylsulfanyl group in the target compound .

Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate ()

  • Structural Differences: Amino-linked group: 2-Chlorobenzoyl () vs. pyrimidinyl carbonyl (target). Thiophene substituent: 4-phenyl () vs. 4-methyl (target).
  • Implications: The pyrimidine moiety in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the planar benzoyl group.

Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate ()

  • Structural Differences: Core heterocycle: Pyrimidine () vs. thiophene-pyrimidine hybrid (target). Functional groups: Benzylamino and methoxy () vs. acetylthiophene and urea linker (target).
  • Implications :
    • The thiophene-acetyl group in the target compound may confer π-stacking capabilities absent in ’s pyrimidine derivative.
    • The urea linker in the target compound could improve conformational rigidity, enhancing selectivity for enzyme active sites .

Data Table: Structural and Inferred Properties

Compound Name Ester Group Pyrimidine Substituent Thiophene Substituent Molecular Weight (g/mol)* Key Inferred Properties
Target Compound Methyl 5-Chloro-2-(methylsulfanyl) 4-Methyl, 5-acetyl ~452.9 Moderate lipophilicity, potential kinase inhibition
Ethyl 2-({[5-chloro-2-(isopropylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate Ethyl 5-Chloro-2-(isopropylsulfanyl) 4-(4-Methylphenyl) ~529.0 High steric hindrance, reduced solubility
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate Ethyl N/A 4-Phenyl, 5-acetyl ~443.9 High hydrophobicity, planar binding motif
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate Ethyl 2-(Methylsulfanyl) N/A ~397.9 Flexible amine linker, moderate reactivity

*Calculated using molecular formula and atomic weights.

Research Findings and Trends

  • Ester Group Impact : Methyl esters (target) are more prone to hydrolysis than ethyl esters (), which may limit oral bioavailability but favor prodrug designs .
  • Pyrimidine Substitution : Methylsulfanyl groups (target) offer a balance between electronic effects (electron-withdrawing) and steric accessibility compared to bulkier analogs (e.g., isopropylsulfanyl in ) .
  • Thiophene Functionalization : Acetyl and methyl groups (target) may enhance metabolic stability relative to phenyl substituents (), which are susceptible to oxidative degradation .

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